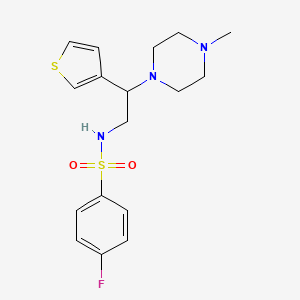

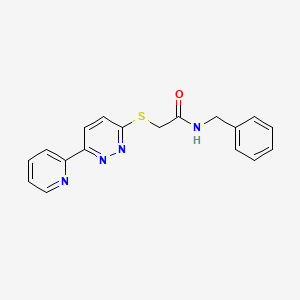

![molecular formula C8H13ClF3N3 B2498435 [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride CAS No. 2416243-06-4](/img/structure/B2498435.png)

[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves reactions of 3,5-dimethyl-1H-pyrazole with various reagents to introduce additional functional groups or to form fused heterocyclic systems. For instance, Al-Smaisim (2012) describes the synthesis of 3,5-dimethyl-1H-pyrazole derivatives through reactions with ethylchloroacetate and subsequent modifications, producing compounds with potential antibacterial activity (Al-Smaisim, 2012). Similarly, Kralj et al. (2006) report on the regioselective synthesis of 1,4-disubstituted 5-hydroxy-1H-pyrazoles, highlighting the versatility of pyrazole chemistry (Kralj et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals insights into their chemical reactivity and potential applications. Studies involving X-ray diffraction and spectroscopic methods provide detailed information on molecular geometries. For instance, the structural analysis of a pyrazolato-bridged di-zinc anion demonstrates the complex coordination environments achievable with pyrazole ligands (Driessen, Paap, & Reedijk, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, offering pathways to a range of compounds with distinct properties. The versatility of pyrazole chemistry is evident in its reactions with metal ions, leading to complexes with unique structural and electronic characteristics. Beves et al. (2008) describe the synthesis of iron(II), ruthenium(II), and palladium(II) complexes of a pyrazolyl-terminated terpyridine ligand, illustrating the compound's coordination chemistry (Beves et al., 2008).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, the crystal structure and DFT calculations of specific pyrazole derivatives provide insights into their stability and behavior in different solvents (Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are key to their potential applications. The synthesis and structural characterization of 4-substituted acetophenone oximes and their silver complexes highlight the compounds' antibacterial and DNA photocleavage activities, demonstrating the functional versatility of pyrazole-based molecules (Sharma et al., 2020).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds : Al-Smaisim (2012) discussed the synthesis and characterization of new 3,5-dimethyl-1H-pyrazole derivatives, highlighting their antibacterial activity against four bacterial species (Al-Smaisim, 2012).

Potential Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, showing significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Utility in Heterocyclic Synthesis : Fadda et al. (2012) utilized enaminonitriles for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, emphasizing their relevance in heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Inhibitors of Fructose-1,6-Bisphosphatase : Rudnitskaya et al. (2009) identified a group of compounds, including substituted pyrazoles, as inhibitors of fructose-1,6-bisphosphatase, which could have implications in metabolic research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Antifungal Activities Against Microorganisms : Boussalah et al. (2013) studied a series of functional ligands based on pyrazole and amino acid derivatives, demonstrating considerable antifungal activities against specific microorganisms (Boussalah et al., 2013).

Synthesis of Novel Derivatives : Sirakanyan et al. (2020) synthesized novel 3-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridines, contributing to the development of new heterocyclic systems (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).

Anticancer Activity of Pyrazolyl Derivatives : Abdellatif et al. (2014) tested new pyrazolo[3,4-d]pyrimidin-4-one derivatives for antitumor activity on human breast adenocarcinoma cell lines, with some showing significant inhibitory activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antibacterial and Antifungal Properties : Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, showing promising antibacterial and antifungal activities (Hassan, 2013).

Future Directions

properties

IUPAC Name |

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3.ClH/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11;/h3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKDPVDTAGPKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)(F)F)C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)